Phenyl Styryl Sulfone: A Comprehensive Technical Guide
Phenyl Styryl Sulfone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl styryl sulfone, with the IUPAC name [(E)-2-(benzenesulfonyl)ethenyl]benzene, is an organic compound belonging to the class of vinyl sulfones. This guide provides an in-depth overview of its fundamental chemical and physical properties, synthesis methodologies, and significant biological activities, with a focus on its potential as a modulator of key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, pharmacology, and drug development.
Core Properties of Phenyl Styryl Sulfone
The fundamental physicochemical properties of phenyl styryl sulfone are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Reference(s) |
| IUPAC Name | [(E)-2-(benzenesulfonyl)ethenyl]benzene | [1] |
| Synonyms | Phenyl trans-styryl sulfone, (E)-[2-(Phenylsulfonyl)vinyl]benzene | [1] |
| CAS Number | 16212-06-9, 5418-11-1 (trans-isomer) | [1] |
| Molecular Formula | C₁₄H₁₂O₂S | [1] |
| Molecular Weight | 244.31 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 73-77 °C | [2] |
| Boiling Point | Not readily available | |
| Solubility | Soluble in organic solvents. |
Synthesis of Phenyl Styryl Sulfone
The synthesis of phenyl styryl sulfone, particularly the trans-isomer, can be effectively achieved through the Horner-Wadsworth-Emmons reaction. This method offers high stereoselectivity, favoring the formation of the (E)-alkene.[3]
Horner-Wadsworth-Emmons Reaction Protocol
This protocol outlines a general procedure for the synthesis of (E)-phenyl styryl sulfone.
Materials:
-
Diethyl (phenylsulfonylmethyl)phosphonate
-
Benzaldehyde
-
Sodium hydride (NaH) or other suitable base (e.g., DBU, potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF. To this suspension, add a solution of diethyl (phenylsulfonylmethyl)phosphonate (1.0 equivalent) in anhydrous THF dropwise at 0 °C. Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.
-
Reaction with Benzaldehyde: Cool the ylide solution to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then brine.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure (E)-phenyl styryl sulfone.
Experimental Workflow for Synthesis:
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Biological Activities and Signaling Pathways
Recent studies on styryl sulfone derivatives have highlighted their potential as neuroprotective and anti-inflammatory agents. While the parent phenyl styryl sulfone has not been as extensively studied, the activities of its derivatives suggest that this core structure is a promising scaffold for drug development. The primary mechanisms of action appear to involve the modulation of the p38 MAPK and Nrf2 signaling pathways.[4]
Neuroprotective Effects
Derivatives of phenyl styryl sulfone have demonstrated significant neuroprotective effects in cellular models of Parkinson's disease.[4] These compounds have been shown to protect neuronal cells from toxicity induced by agents like 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopaminergic neurons.[4]
Anti-inflammatory Activity
The anti-inflammatory properties of styryl sulfone derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[4] This suggests a potential role for these compounds in mitigating neuroinflammation, a key factor in the progression of neurodegenerative diseases.
Signaling Pathway Modulation
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway:
The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation.[5] In the context of neuroinflammation, activation of p38 MAPK in microglia can lead to the production of pro-inflammatory cytokines and ultimately contribute to neuronal cell death.[6] Styryl sulfone derivatives have been shown to inhibit the phosphorylation of p38, thereby downregulating this pro-inflammatory cascade.[4]
Caption: Phenyl styryl sulfone derivatives inhibit the p38 MAPK pathway.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway:
The Nrf2 signaling pathway is a master regulator of the cellular antioxidant response.[7] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a battery of antioxidant and cytoprotective genes.[8] Styryl sulfone derivatives have been found to promote the nuclear translocation of Nrf2, thereby enhancing the cell's ability to combat oxidative stress.[4]
Caption: Phenyl styryl sulfone derivatives activate the Nrf2 pathway.
Experimental Protocols
The following protocols are based on methodologies used to evaluate the biological activities of styryl sulfone derivatives and can be adapted for the study of phenyl styryl sulfone.
Cell Viability Assay (MTT or WST-1)
This assay is used to assess the protective effect of a compound against a cellular toxin.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary neurons)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Phenyl styryl sulfone (or derivative) stock solution in DMSO
-
MPP+ (1-methyl-4-phenylpyridinium) or another relevant neurotoxin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of phenyl styryl sulfone (typically in the range of 1-20 µM) for a specified period (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Toxin Exposure: Add MPP+ (e.g., at a final concentration of 10 µM) to the appropriate wells to induce toxicity.[4]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
Viability Measurement:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization buffer to dissolve the formazan crystals.
-
For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.[9]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of NO production in stimulated immune cells.
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Cell culture medium and supplements
-
24-well or 96-well cell culture plates
-
Phenyl styryl sulfone (or derivative) stock solution in DMSO
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the microglial cells in a suitable culture plate and allow them to attach.
-
Compound Treatment: Pre-treat the cells with different concentrations of phenyl styryl sulfone for a defined period (e.g., 1-3 hours).
-
Inflammatory Stimulation: Add LPS (e.g., at a final concentration of 1 µg/mL) to the wells to stimulate NO production.[4]
-
Incubation: Incubate the plate for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix the collected supernatant with the components of the Griess Reagent System according to the manufacturer's instructions. This will form a colored azo compound in the presence of nitrite.
-
Quantification: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Quantitative Data on Phenyl Styryl Sulfone Derivatives
The following table summarizes the reported inhibitory concentrations (IC₅₀) for a series of phenyl vinyl sulfone-based NLRP3 inflammasome inhibitors, demonstrating the potential of this chemical scaffold.[10]
| Compound | NLRP3 Inflammasome Inhibition IC₅₀ (µM) |
| 5b | 0.91 ± 0.06 |
| 7a | 1.83 ± 0.28 |
Note: The data presented is for derivatives of phenyl styryl sulfone and serves to illustrate the potential of this class of compounds. Further research is required to determine the specific IC₅₀ values for the parent phenyl styryl sulfone.
Conclusion
Phenyl styryl sulfone represents a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Its straightforward synthesis and the demonstrated neuroprotective and anti-inflammatory activities of its derivatives, mediated through the p38 MAPK and Nrf2 signaling pathways, make it an attractive target for further investigation. The experimental protocols and data provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of phenyl styryl sulfone and its analogues.
References
- 1. Phenyl trans-Styryl Sulfone | C14H12O2S | CID 736143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenyl trans-beta-styryl sulfone, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Inhibition of p38 MAPK Signaling Augments Skin Tumorigenesis via NOX2 Driven ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 10. Design, synthesis and biological evaluation of phenyl vinyl sulfone based NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
